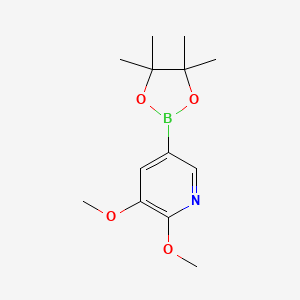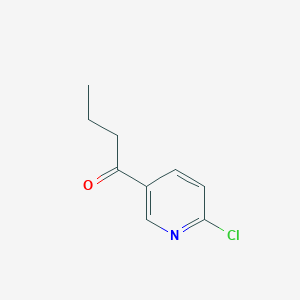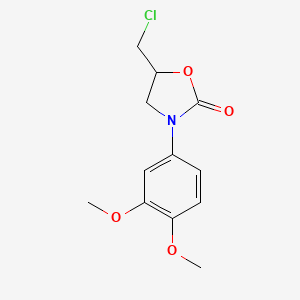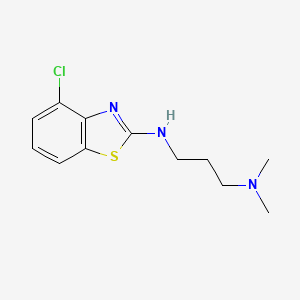![molecular formula C11H12N2O5 B1391046 3-[1-(2-Furylmethyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid CAS No. 1214026-62-6](/img/structure/B1391046.png)
3-[1-(2-Furylmethyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid
Overview
Description
3-[1-(2-Furylmethyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid (3-FMP) is an organic compound with a unique structure, which has been studied extensively for its potential applications in scientific research. It has been found to possess a variety of biochemical and physiological effects, as well as advantages and limitations for lab experiments.
Scientific Research Applications
Antimicrobial Activity
- A study synthesized compounds including 5-(R1-benzyl)-2-(R-benzylidenehydrazono)-3-(2-furylmethyl)thiazolidin-4-ones, showing that only compounds with specific methyl groups exhibited antimicrobial activity (Цялковский et al., 2005).
Neuroexcitant Analogues
- The synthesis of both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analogue of a neuroexcitant, involved the use of glycine derivatives like tert-butoxycarbonyl-2-(tert-butyl)-3-methyl-4-oxo-1-imidazolidinecarboxylate (Pajouhesh et al., 2000).
Antiproliferative Properties in Cancer Research
- Novel triphenyltin(IV) compounds with propanoic acid derivatives, including 3-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)propanoic acid, demonstrated significant antiproliferative activity against various human cancer cell lines (Pantelić et al., 2021).
Enzymatic Research in Microbiology
- The gene encoding a novel enzyme, 3-(5-oxo-2-thioxoimidazolidin-4-yl) propionic acid desulfhydrase, was identified in Burkholderia sp. HME13. This enzyme plays a role in converting specific propanoic acid derivatives (Muramatsu et al., 2020).
Supramolecular Chemistry
- Studies on hydantoin-5-acetic acid and orotic acid, containing a 2-(2,5-dioxoimidazolidin-4-yl)acetic acid structure, explored their conformational preferences for use in supramolecular complexes (Gerhardt et al., 2012).
Catalytic Mechanisms in Biochemistry
- The HutI family of proteins, including imidazolonepropionase, which catalyzes the conversion of imidazolone-5-propanoate to N-formimino-L-glutamate, was analyzed. 3-(2,5-dioxoimidazolidin-4-yl)propionic acid was used as an inhibitor in the study to understand the catalytic mechanism (Tyagi et al., 2008).
properties
IUPAC Name |
3-[1-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c14-9(15)4-3-8-10(16)13(11(17)12-8)6-7-2-1-5-18-7/h1-2,5,8H,3-4,6H2,(H,12,17)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQCNEQMIWQYAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C(=O)C(NC2=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Fluoro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1390965.png)



![[(3-Isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid](/img/structure/B1390973.png)
![5-[4-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1390975.png)
![Ethyl 2-[(2-chloropropanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1390976.png)

![5-Chloro-2-[(6-methylpyridin-3-yl)oxy]pyridine-3-carboxylic acid](/img/structure/B1390980.png)
![(2-{[3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1390981.png)

![2-{[4-(tert-Butoxycarbonyl)piperazino]-carbonyl}cyclopropanecarboxylic acid](/img/structure/B1390985.png)
![Ethyl 5-bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B1390986.png)